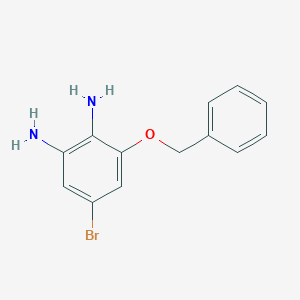

3-(Benzyloxy)-5-bromobenzene-1,2-diamine

Description

Properties

IUPAC Name |

5-bromo-3-phenylmethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,15-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTKNQPYZOCIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination and Benzyloxy Group Introduction

A foundational approach involves brominating a pre-functionalized diaminobenzene derivative. For instance, 4-bromo-o-phenylenediamine (CAS 1575-37-7), a commercially available compound, serves as a potential starting material . The synthesis could proceed as follows:

-

Bromination : Direct bromination of o-phenylenediamine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) introduces bromine at position 4 .

-

Benzyloxy Group Installation : To introduce the benzyloxy group at position 3, a Williamson ether synthesis is employed. Reacting 4-bromo-o-phenylenediamine with benzyl bromide (C₆H₅CH₂Br) under basic conditions (e.g., K₂CO₃) facilitates nucleophilic substitution. However, the amine groups’ activating nature may necessitate protection (e.g., acetylation) to prevent undesired side reactions .

Challenges :

-

Competing reactivity of amine groups may lead to over-alkylation.

-

Regioselectivity must be controlled to ensure bromine occupies position 5 post-benzylation.

Nitration-Reduction Strategy

This method leverages nitro groups as precursors to amines, enabling precise positional control. A hypothetical pathway includes:

-

Nitration of Resorcinol : Resorcinol (1,3-dihydroxybenzene) undergoes nitration to yield 2-nitroresorcinol, as demonstrated in analogous syntheses .

-

Benzylation : The hydroxyl groups are protected using benzyl bromide, forming 1,3-dibenzyloxy-2-nitrobenzene.

-

Bromination : Electrophilic bromination at position 5, directed by the electron-donating benzyloxy groups, produces 1,3-dibenzyloxy-5-bromo-2-nitrobenzene.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(benzyloxy)-5-bromo-1,2-diaminobenzene .

Advantages :

-

Nitration and bromination steps benefit from the directing effects of electron-rich substituents.

-

Benzyl groups act as protecting groups, simplifying subsequent transformations.

Diazotization and Hydrolysis

Inspired by patented methods for related compounds , this route employs diazonium intermediates to introduce hydroxyl groups, which are subsequently benzylated:

-

Diazotization of 2,6-Dimethoxyaniline : Reacting 2,6-dimethoxyaniline with nitrous acid (HNO₂) generates a diazonium salt.

-

Hydrolysis : The diazonium salt is hydrolyzed to 2,6-dimethoxyphenol.

-

Bromination : Electrophilic bromination at position 4 yields 4-bromo-2,6-dimethoxyphenol.

-

Demethylation and Benzylation : Hydrobromic acid (HBr) removes methyl groups, forming 4-bromo-resorcinol, which is then benzylated at position 3.

-

Amination : Converting the hydroxyl group at position 1 to an amine via nucleophilic substitution or reduction completes the synthesis .

Modifications for Target Compound :

-

Replace methoxy groups with benzyloxy during protection steps.

-

Adjust bromination conditions to target position 5.

Direct Functionalization of Diaminophenol Derivatives

If 3-hydroxy-5-bromo-o-phenylenediamine is accessible, a straightforward benzylation suffices:

-

Benzylation : Treat 3-hydroxy-5-bromo-o-phenylenediamine with benzyl bromide and a base (e.g., NaOH), forming the target compound via an SN2 mechanism .

Synthetic Hurdles :

-

Limited commercial availability of 3-hydroxy-5-bromo-o-phenylenediamine necessitates multi-step synthesis from simpler precursors.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield* | Purity* | Scalability |

|---|---|---|---|---|---|

| Bromination-Benzylation | 4-Bromo-o-phenylenediamine | Bromination, Benzylation | Moderate | High | Industrial |

| Nitration-Reduction | Resorcinol | Nitration, Benzylation | Low | Moderate | Laboratory |

| Diazotization | 2,6-Dimethoxyaniline | Diazotization, Bromination | High | High | Pilot-scale |

| Direct Functionalization | Diaminophenol | Benzylation | High | High | Limited |

*Yields and purity depend on reaction optimization and purification techniques.

Critical Considerations in Synthesis

-

Regioselectivity : Bromine placement is influenced by directing effects of amine and benzyloxy groups. Computational modeling (e.g., DFT) aids in predicting substitution patterns .

-

Protection-Deprotection : Temporary protection of amine groups (e.g., acetylation) prevents unwanted side reactions during benzylation .

-

Catalysis : Transition metal catalysts (e.g., Pd, Cu) enhance coupling reactions, though cost and toxicity must be weighed .

Q & A

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-5-bromobenzene-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or catalytic coupling. For example, a benzyloxy group can be introduced using benzyl bromide in the presence of a base like Cs₂CO₃ in DMF at 80°C, followed by bromination using NBS (N-bromosuccinimide) under radical conditions . Purification via silica gel chromatography (ethyl acetate/petroleum ether, 10:1) is recommended. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio for bromination) and inert atmospheres to prevent oxidation of amine groups .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%). Structural confirmation requires ¹H/¹³C NMR:

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is light- and oxygen-sensitive due to the amine groups. Store under argon at 2–8°C in amber vials. Avoid aqueous solutions to prevent hydrolysis of the benzyloxy group. Degradation products (e.g., quinones) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do competing electronic effects (Br vs. benzyloxy) influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the benzyloxy group (electron-donating). In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80°C in toluene/EtOH (3:1), but competing dehalogenation may occur if the benzyloxy group sterically hinders the catalyst. Kinetic studies (GC-MS monitoring) are recommended to optimize ligand choice (e.g., XPhos vs. SPhos) .

Q. What spectroscopic challenges arise in characterizing this compound, and how can they be resolved?

- Methodological Answer : Overlapping NH₂ and aromatic proton signals in NMR can obscure analysis. Use deuterated DMSO to slow exchange broadening or employ 2D techniques (HSQC, HMBC) to resolve coupling patterns. For mass spectrometry, ESI+ mode provides a clear [M+H]⁺ peak at m/z 309.1 (calc. 309.04) .

Q. How does this compound serve as a precursor for heterocyclic systems (e.g., benzimidazoles or triazoles)?

- Methodological Answer : The diamine moiety enables cyclization with carbonyl compounds. For benzimidazole synthesis:

- React with carboxylic acids (e.g., acetic acid) at 120°C in HCl/EtOH (1:2) for 12 hours.

- Yields depend on steric hindrance from the benzyloxy group; use microwave-assisted synthesis (150°C, 30 min) to improve efficiency. LC-MS can track intermediate imine formation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile variability in thermal data?

- Methodological Answer : Melting points range from 145–155°C due to polymorphism or residual solvents. Use DSC (differential scanning calorimetry) with a heating rate of 10°C/min under N₂. Recrystallize from ethanol/water (4:1) to isolate the most stable polymorph. PXRD can confirm crystal phase consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.